2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride

Description

Systematic IUPAC Name and Structural Representation

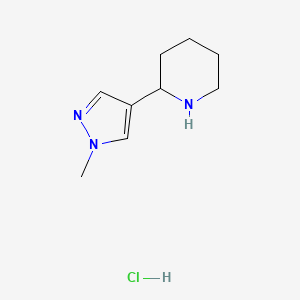

The International Union of Pure and Applied Chemistry (IUPAC) systematic name is 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride . This nomenclature reflects the compound’s core structural features:

- Pyrazole Ring : A five-membered nitrogen-containing heterocycle with substituents at positions 1 and 4.

- Piperidine Moiety : A six-membered saturated nitrogen-containing ring.

- Hydrochloride Salt : A counterion derived from hydrochloric acid, enhancing solubility and stability.

The structure consists of a pyrazole ring where:

- Position 1 is substituted with a methyl group (N-methylation).

- Position 4 is connected via a carbon bridge to the piperidine ring at its 2-position (ortho to the nitrogen atom).

Molecular Formula and Weight Analysis

Key Compositional Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆ClN₃ | |

| Molecular Weight | 201.7 g/mol | |

| Elemental Composition | Carbon (42.56%), Hydrogen (7.99%), Chlorine (17.58%), Nitrogen (20.89%) |

The molecular weight calculation aligns with the sum of atomic weights:

$$ 12.01 \times 9 + 1.008 \times 16 + 35.45 \times 1 + 14.01 \times 3 = 201.7 \, \text{g/mol} $$

CAS Registry Number and Alternative Identifiers

Identification Codes

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1949816-39-0 | |

| MDL Number | MFCD30004137 | |

| PubChem CID | 5720708 | |

| SMILES Notation | CN1C=C(C2CCCCN2)C=N1.Cl |

This compound is also referenced in commercial catalogs under internal identifiers such as AChemBlock L19111 and Enamine EN300-158739 .

SMILES Notation and InChI Key Specifications

Structural Encoding Systems

SMILES Representation

The SMILES string CN1C=C(C2CCCCN2)C=N1.Cl encodes the following connectivity:

- Pyrazole Core :

CN1C=C(C=N1)(methylated pyrazole). - Piperidine Linkage :

C2CCCCN2(six-membered ring attached at the pyrazole’s C4). - Hydrochloride Salt :

.Cl(chloride counterion).

InChI Key

The standardized InChI key RWBGNHFMXNZOTP-UHFFFAOYSA-N captures the compound’s stereochemistry and connectivity.

Comparative Structural Analysis with Analogues

| Compound | CAS Number | Distinguishing Feature |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)piperidine | 1803586-75-5 | Pyrazole attached at piperidine’s 4-position |

| 2-(1-Methyl-1H-pyrazol-5-yl)piperidine | 56737753 | Pyrazole substitution at position 5 |

| 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride | 1137950-26-5 | Dihydrochloride salt form (enhanced solubility) |

This comparative analysis highlights positional isomerism and salt form variations as critical differentiators.

Functional Group Interactions and Reactivity

The compound’s reactivity is governed by its:

- Aromatic Pyrazole Ring : Susceptible to electrophilic substitution at positions 3 and 5.

- Piperidine Nitrogen : Participates in hydrogen bonding or ionization in polar solvents.

- Hydrochloride Salt : Facilitates solubility in aqueous media while maintaining ionic stability.

Physicochemical Properties (Derived from Structural Features)

| Property | Expected Behavior | Rationale |

|---|---|---|

| Solubility | High in water, moderate in DMSO | Polar hydrochloride ion and hydrogen-bonding piperidine |

| Melting Point | Likely crystalline solid | Hydrogen bonding and ionic interactions |

| pKa | ~9.5 (piperidine nitrogen) | Protonation/deprotonation equilibrium |

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBGNHFMXNZOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949816-39-0 | |

| Record name | Piperidine, 2-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Piperidine Core Construction and Functionalization

One common approach involves starting from a piperidine derivative or precursor, which is functionalized at the 2-position. For example, tert-butyl (2S)-2-substituted piperidine-1-carboxylates are used as intermediates, which are then further modified by nucleophilic addition or cross-coupling reactions to introduce aromatic or heteroaromatic substituents.

Salt Formation

The final compound is isolated as the hydrochloride salt to enhance solubility and stability. This involves treatment of the free base with hydrochloric acid, typically in ethanol or ether solvents, followed by crystallization or precipitation.

Detailed Reaction Scheme Example

Research Findings and Optimization

Reagent Selection: The use of Pd(PPh3)4 as a catalyst and K2CO3 as base in Suzuki coupling was found to be effective for introducing the pyrazolyl group with good yields and selectivity.

Temperature Control: Low temperature during Grignard addition (0°C to room temperature) minimizes side reactions and improves yield and purity of intermediates.

One-Pot Procedures: Recent studies have explored one-pot synthesis methods combining addition and cyclization steps to streamline the synthesis of substituted piperidines, though specific application to 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride requires further adaptation.

Diastereoselectivity: For chiral piperidine derivatives, diastereomeric ratios can be influenced by reaction conditions and choice of protecting groups, impacting the final compound's stereochemistry and biological activity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard addition + Pd-catalyzed coupling | 4-benzyloxyphenylmagnesium bromide, Pd(PPh3)4, K2CO3, DMF, 0–80°C | High yield, established route | Requires careful temperature control |

| Hydrazine coupling | Hydrazine derivatives, HATU, MeCN, low temp | Mild conditions, selective | Multi-step, purification needed |

| One-pot Maitland-Japp synthesis (related piperidines) | TiCl4, pyridine, ketones, Boc-protected imines | Efficient, fewer steps | Limited direct application to target compound |

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

The compound 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride (CAS No. 2742660-12-2) is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, synthetic pathways, and potential therapeutic uses.

Medicinal Chemistry

2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects. The piperidine moiety is often associated with neuropharmacological activity, potentially influencing serotonin and norepinephrine pathways.

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the piperidine ring may enhance bioactivity against specific cancer types.

Synthetic Pathways

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride can be achieved through several methods, often involving the reaction of piperidine derivatives with pyrazole intermediates. This versatility allows chemists to modify the compound for tailored applications.

Synthesis Example

A common synthetic route involves:

- Reacting 1-methylpyrazole with a piperidine derivative.

- Isolating the hydrochloride salt for enhanced stability and solubility.

Biological Studies

In biological studies, this compound can serve as a valuable tool for understanding receptor interactions and enzyme inhibition. Its ability to modulate biological pathways makes it significant in pharmacological research.

Case Studies

Several case studies highlight its efficacy:

- A study examining its effects on neurotransmitter systems revealed potential anxiolytic properties.

- Another investigation focused on its role in inhibiting specific cancer cell lines, demonstrating a dose-dependent response.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard reference material for developing assays and analytical methods to quantify similar compounds in biological samples.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | CAS Number |

|---|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)piperidine·HCl | Not explicitly provided | ~200–220 (est.) | Piperidine (2-position), 1-methylpyrazole | Not provided |

| Pexidartinib hydrochloride | C₂₀H₁₅ClF₃N₅·HCl | 454.28 | Pyrrolo[2,3-b]pyridine, dual c-FMS/c-KIT inhibition | 1029044-16-3 |

| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | C₈H₁₃N₃O | 167.21 | Morpholine ring, pyrazole substituent | Not provided |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine·HCl | C₉H₁₆ClN₃ | 201.7 | Piperidine (4-position), pyrazole substituent | 2702587-75-3 |

| 1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid·HCl | C₁₁H₁₈ClN₃O₂ | 275.73 | Piperidine with carboxylic acid and pyrazole | 1431965-76-2 |

Key Observations :

- Substituent Position: The placement of the pyrazole group on the piperidine ring significantly impacts bioactivity.

- Functional Groups : The addition of a carboxylic acid group in 1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid·HCl enhances polarity, likely improving water solubility but reducing blood-brain barrier permeability .

- Ring Modifications : Replacing piperidine with morpholine (as in 2-(1-methylpyrazol-4-yl)morpholine) introduces an oxygen atom, increasing electron density and altering hydrogen-bonding capacity .

Pharmacological and Functional Comparisons

Kinase Inhibition

It is a dual inhibitor of c-FMS and c-KIT kinases, demonstrating that piperidine-based scaffolds can be tailored for kinase targeting . The pyrazole group in such compounds may contribute to ATP-binding pocket interactions.

Antimicrobial Activity

Piperidine derivatives bearing thiouracil or thioether groups (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The pyrazole substituent in the target compound could similarly enhance membrane permeability or enzyme inhibition .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety. This structural configuration is pivotal for its interaction with biological targets. The pyrazole ring enhances the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride, exhibit notable antimicrobial properties. A study highlighted that similar piperidine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the modulation of inflammatory mediators. Pyrazole derivatives are known to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride has shown promise in cancer research. Its structural similarity to known anticancer agents suggests potential as a therapeutic candidate. Studies have indicated that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Study on Antimicrobial Efficacy

A detailed structure-activity relationship (SAR) study explored the antimicrobial efficacy of piperidine derivatives against Mycobacterium tuberculosis (Mtb). The findings revealed that certain modifications in the piperidine structure significantly enhanced potency, achieving near-complete sterilization in combination therapies within two weeks in vivo .

Anti-inflammatory Activity Assessment

In another study, compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)piperidine were tested for their anti-inflammatory effects using carrageenan-induced edema models. Results showed that these compounds significantly reduced inflammation comparable to traditional NSAIDs .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride?

A common approach involves coupling pyrazole derivatives with piperidine precursors under alkaline conditions. For example, a structurally similar compound, 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, was synthesized using NaOH in dichloromethane, followed by multiple washes and drying steps to achieve 99% purity . For this compound, substituting the pyrazole moiety (e.g., 1-methyl-1H-pyrazol-4-yl) would require optimizing reaction time and temperature to avoid side reactions. Intermediate purification via column chromatography or recrystallization is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may cause irritation .

- Storage : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Stability data for related compounds (e.g., 1-(2-pyridyl)piperazine monohydrochloride) indicate degradation risks under prolonged storage, so regular purity checks via HPLC or NMR are advised .

Q. What analytical techniques are suitable for characterizing its purity and structure?

- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., piperidine ring protons at δ 1.5–3.0 ppm and pyrazole protons at δ 7.0–8.0 ppm) .

- HPLC : Assess purity (>95% threshold for research use) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C9H16ClN3; ~217.7 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps. By modeling substituent effects (e.g., methyl group on pyrazole), researchers can predict optimal conditions (solvent, catalyst) for higher yields .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

- Solubility Conflicts : If solubility in water is disputed (e.g., some piperidine hydrochlorides are hygroscopic), conduct controlled experiments under standardized humidity and temperature. Compare results with PubChem data for analogous compounds .

- Reactivity Discrepancies : Conflicting reactivity reports (e.g., stability in acidic vs. basic media) require kinetic studies. For instance, monitor degradation via UV-Vis spectroscopy under varying pH conditions .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Reaction Scaling : Pilot-scale reactions may face heat transfer inefficiencies. Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve control .

- Purification : Traditional column chromatography is impractical at scale. Switch to crystallization by identifying optimal solvent mixtures (e.g., ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.